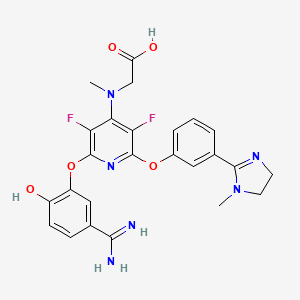

Fidaxaban

Vue d'ensemble

Description

Fidexaban est un inhibiteur de la coagulation du facteur Xa, nouveau, puissant, sélectif et actif par voie orale. Il a démontré une activité antithrombotique significative dans diverses analyses et est principalement utilisé dans la recherche sur les maladies cardiovasculaires .

Applications De Recherche Scientifique

Fidexaban has a wide range of scientific research applications, including:

Chemistry: Used in the study of molecular interactions and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and interactions with biological molecules.

Medicine: Explored for its potential as an anticoagulant in the treatment and prevention of thrombotic diseases.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mécanisme D'action

Target of Action

Fidexaban, like other drugs in the Novel Oral Anti-Coagulants (NOACs) class, is a selective inhibitor of Factor Xa . Factor Xa is a key protein in the coagulation cascade, which plays a crucial role in blood clot formation .

Mode of Action

Fidexaban acts by inhibiting Factor Xa, thereby preventing the stepwise amplification of protein factors needed to form blood clots . This inhibition disrupts the coagulation cascade, reducing the risk of thrombosis .

Biochemical Pathways

The primary biochemical pathway affected by Fidexaban is the coagulation cascade. By inhibiting Factor Xa, Fidexaban disrupts the conversion of prothrombin into thrombin, a critical step in clot formation . This results in a reduced risk of thrombotic events.

Pharmacokinetics

Similar drugs in the noacs class, such as edoxaban, are known for their rapid action and oral bioavailability

Result of Action

The primary result of Fidexaban’s action is a reduction in the risk of thrombotic events. By inhibiting Factor Xa and disrupting the coagulation cascade, Fidexaban reduces the formation of blood clots . This can help prevent conditions such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation, as well as deep vein thrombosis and pulmonary embolism .

Action Environment

The action of Fidexaban, like other anticoagulants, can be influenced by various environmental factors. For instance, the pH of the blood can affect the drug’s ionization state and, consequently, its absorption and efficacy . Additionally, interactions with other drugs or food can also impact the drug’s effectiveness . .

Analyse Biochimique

Biochemical Properties

Fidexaban plays a significant role in biochemical reactions, particularly in the coagulation cascade. It interacts with Factor Xa, a crucial enzyme in the coagulation pathway . The interaction between Fidexaban and Factor Xa is of a inhibitory nature, preventing the formation of thrombus .

Cellular Effects

Fidexaban exerts various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways related to coagulation. By inhibiting Factor Xa, Fidexaban prevents the formation of thrombus, thereby influencing the cellular metabolism associated with clot formation .

Molecular Mechanism

Fidexaban exerts its effects at the molecular level primarily through its inhibitory interaction with Factor Xa. This interaction prevents the stepwise amplification of protein factors needed to form blood clots . This mechanism of action is characteristic of Factor Xa inhibitors .

Temporal Effects in Laboratory Settings

It is known that Fidexaban exhibits variable effects on coagulation assays

Metabolic Pathways

Fidexaban is involved in the metabolic pathway related to coagulation, specifically the Factor Xa pathway

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du fidéxaban implique plusieurs étapes, notamment la formation de groupes phénoxyimidazoline et pyridine. Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de divers réactifs pour obtenir la structure moléculaire souhaitée .

Méthodes de production industrielle

Les méthodes de production industrielle du fidéxaban ne sont pas largement documentées dans le domaine public. On sait que le composé est synthétisé à l'aide de techniques de chimie organique avancées, garantissant une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le fidéxaban subit plusieurs types de réactions chimiques, notamment :

Oxydation : implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le fidéxaban comprennent les oxydants, les réducteurs et divers catalyseurs. Les conditions impliquent souvent des températures et des pressions contrôlées pour garantir les résultats de réaction souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions sont généralement des intermédiaires qui conduisent au composé actif final, le fidéxaban. Ces intermédiaires sont essentiels pour les propriétés antithrombotiques du composé .

Applications de la recherche scientifique

Le fidéxaban a une large gamme d'applications de recherche scientifique, notamment :

Chimie : utilisé dans l'étude des interactions moléculaires et des mécanismes de réaction.

Biologie : étudié pour ses effets sur les processus cellulaires et les interactions avec les molécules biologiques.

Médecine : exploré pour son potentiel en tant qu'anticoagulant dans le traitement et la prévention des maladies thrombotiques.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et d'agents thérapeutiques

Mécanisme d'action

Le fidéxaban exerce ses effets en inhibant sélectivement le facteur Xa de la coagulation, une enzyme clé de la cascade de coagulation sanguine. En inhibant le facteur Xa, le fidéxaban empêche la conversion de la prothrombine en thrombine, réduisant ainsi la formation de caillots sanguins. Ce mécanisme en fait un anticoagulant précieux pour prévenir et traiter les affections thrombotiques .

Comparaison Avec Des Composés Similaires

Composés similaires

- Edoxaban

- Eribaxaban

- Darexaban

- Letaxaban

- Tanogitran

Unicité

Le fidéxaban est unique en raison de sa forte sélectivité et de sa puissance en tant qu'inhibiteur du facteur Xa. Il a démontré une lipophilie et des propriétés pharmacocinétiques supérieures à celles d'autres composés similaires. De plus, le fidéxaban existe sous forme de structure zwitterionique à pH physiologique, ce qui contribue à sa stabilité et à son efficacité .

Propriétés

IUPAC Name |

2-[[2-(5-carbamimidoyl-2-hydroxyphenoxy)-3,5-difluoro-6-[3-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pyridin-4-yl]-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F2N6O5/c1-32-9-8-30-23(32)14-4-3-5-15(10-14)37-24-19(26)21(33(2)12-18(35)36)20(27)25(31-24)38-17-11-13(22(28)29)6-7-16(17)34/h3-7,10-11,34H,8-9,12H2,1-2H3,(H3,28,29)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNSVNGQJGRSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN=C1C2=CC(=CC=C2)OC3=NC(=C(C(=C3F)N(C)CC(=O)O)F)OC4=C(C=CC(=C4)C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F2N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183305-24-0 | |

| Record name | Fidexaban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183305240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FIDEXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10NHF3008V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

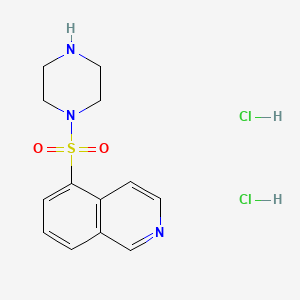

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

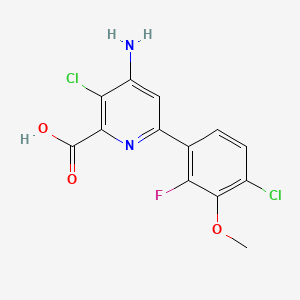

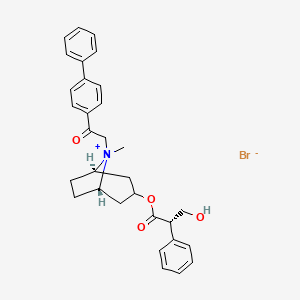

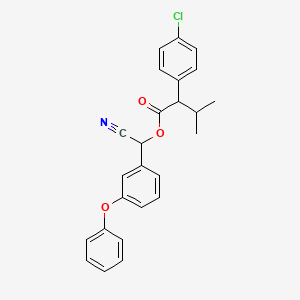

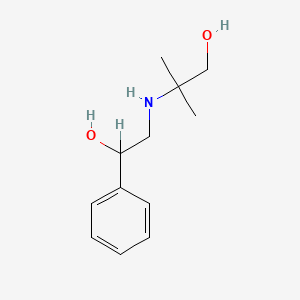

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.